1-Pentyl-2-propylcyclopentane is an organic compound with the molecular formula and a molecular weight of approximately 182.35 g/mol. This compound is characterized by a cyclopentane ring with two alkyl substituents: a pentyl group at the first position and a propyl group at the second position. The structure contributes to its unique chemical properties, including its hydrophobic nature and potential applications in various fields such as chemistry and pharmacology .
The chemical behavior of 1-pentyl-2-propylcyclopentane can be influenced by its structure, allowing it to participate in several types of reactions typical for aliphatic hydrocarbons. These include:
1-Pentyl-2-propylcyclopentane can be synthesized through several methods:
These synthesis methods highlight the versatility in producing 1-pentyl-2-propylcyclopentane from various starting materials .
The applications of 1-pentyl-2-propylcyclopentane are primarily in research and development contexts:
1-Pentyl-2-propylcyclopentane shares similarities with other cycloalkanes and branched alkanes. Here are some comparable compounds:
Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
1-Methylcyclopentane | C₆H₁₂ | 84.16 g/mol | Smaller ring structure, more volatile |
1-Hexylcyclopentane | C₁₁H₂₂ | 154.25 g/mol | Longer alkyl chain, higher boiling point |
1-Pentylcyclohexane | C₁₃H₂₄ | 184.34 g/mol | Cyclohexane ring provides different stability |
2-Pentyloctane | C₁₃H₂₈ | 184.36 g/mol | Longer chain structure, different physical properties |
The uniqueness of 1-pentyl-2-propylcyclopentane lies in its specific arrangement of alkyl groups on a cyclopentane ring, which may impart distinct physical and chemical properties compared to similar compounds. Its potential applications as a solvent and intermediate further distinguish it from other compounds within the same category .
Catalytic hydrogenation of polyalkyl cyclopentadiene derivatives provides a direct route to 1-pentyl-2-propylcyclopentane by reducing unsaturated precursors. Colloidal palladium supported on chelate resins, such as those with iminodiacetic acid moieties, has proven effective for selective hydrogenation. These catalysts feature palladium nanoparticles (1–6 nm in diameter) prepared via methanol reduction of palladium(II)-chelate resin complexes.
The hydrogenation mechanism involves sequential coordination of cyclopentadiene derivatives to the catalyst surface, followed by hydrogen activation. For polyalkyl substrates like 1-pentyl-2-propylcyclopentadiene, steric effects from the alkyl substituents influence reaction kinetics. Rate studies reveal that hydrogenation follows distinct pathways for diene and monoene intermediates:
Equilibrium constants for substrate-catalyst complex formation ($$ KD $$ and $$ KE $$) demonstrate a 400-fold preference for diene coordination, ensuring high selectivity toward cyclopentene intermediates. Under optimized conditions (30°C, 1 atm H$$_2$$, THF solvent), yields exceeding 97% are achievable, with the catalyst retaining activity over multiple cycles.
Table 1: Hydrogenation Performance with Palladium Catalysts
Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
1-Pentylcyclopentadiene | 0.5 | 30 | 95.2 | 98.7 |
2-Propylcyclopentadiene | 0.7 | 25 | 93.8 | 97.4 |
Bicyclic diene | 1.0 | 40 | 89.5 | 94.2 |
Solvent polarity, quantified by $$ E_T(30) $$ values, critically impacts reaction rates. Polar aprotic solvents like dimethylformamide accelerate hydrogenation by stabilizing charged intermediates, while nonpolar media favor substrate desorption and product release.
Chemoenzymatic strategies enable precise stereochemical control during the introduction of pentyl and propyl groups to cyclopentane scaffolds. Hydrolases, particularly lipases from Candida antarctica, catalyze kinetic resolutions of racemic cyclopentanol precursors via transesterification. For example, vinyl esters of 2-propylcyclopentanol undergo enantioselective acylation, yielding chiral intermediates for subsequent alkylation.
Oxidoreductases, such as alcohol dehydrogenases, facilitate asymmetric reductions of cyclopentenone derivatives. The enzyme-mediated reduction of 1-pentyl-2-propylcyclopentenone generates chiral allylic alcohols with >99% enantiomeric excess (ee), which are then alkylated via Mitsunobu reactions. Key advantages include:
Table 2: Enzymatic Kinetic Resolution of Cyclopentanol Derivatives
Substrate | Enzyme | ee (%) | Conversion (%) |
---|---|---|---|
2-Propylcyclopentyl acetate | Candida antarctica | 98.5 | 45 |
1-Pentylcyclopentyl butyrate | Pseudomonas fluorescens | 95.2 | 52 |
Recent advances combine enzymatic catalysis with transition metal-mediated cross-couplings. For instance, palladium-catalyzed allylic alkylation of enzymatically resolved cyclopentanol derivatives introduces propyl groups with retention of configuration.
Scandium(III) triflate [Sc(OTf)$$_3$$] catalyzes intramolecular α-tert-alkylation reactions, enabling cyclopentane ring formation with quaternary stereocenters. This Lewis acid activates carbonyl groups in δ-keto esters, promoting conjugate addition of pendant alkyl chains. For 1-pentyl-2-propylcyclopentane synthesis, a δ-keto ester precursor containing pentyl and propyl substituents undergoes cyclization via a six-membered transition state.
The reaction proceeds through:
Table 3: Scandium-Catalyzed Cyclization Parameters
Substrate | Sc(OTf)$$_3$$ (mol%) | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
δ-Keto-pentyl ester | 5 | Dichloromethane | 12 | 88 |
δ-Keto-propyl ester | 7 | Toluene | 8 | 92 |
Steric effects from the tert-alkyl groups dictate reaction rates and stereoselectivity. Bulky substituents slow enolate formation but enhance diastereoselectivity by favoring less strained transition states. Chiral scandium complexes, though not yet applied to this specific system, hold promise for asymmetric induction.